3-(4-Bromobenzyl)piperidin-3-ol
CAS No.:
Cat. No.: VC18210721
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNO |
|---|---|
| Molecular Weight | 270.17 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methyl]piperidin-3-ol |
| Standard InChI | InChI=1S/C12H16BrNO/c13-11-4-2-10(3-5-11)8-12(15)6-1-7-14-9-12/h2-5,14-15H,1,6-9H2 |
| Standard InChI Key | ROKLTWGJLNEPLW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)(CC2=CC=C(C=C2)Br)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(4-Bromobenzyl)piperidin-3-ol (C₁₂H₁₆BrNO; molecular weight 270.17 g/mol) consists of a six-membered piperidine ring with two distinct substituents:
-
A hydroxyl group (-OH) at the 3-position, introducing hydrogen-bonding capacity and polarity.
-
A 4-bromobenzyl group attached to the nitrogen atom, contributing hydrophobic and electron-deficient aromatic characteristics .
The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, enabling participation in cross-coupling reactions such as Suzuki-Miyaura couplings . The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain .
Comparative Structural Analysis
Structural analogs, such as 1-(4-bromobenzyl)piperidin-4-ol (CAS 184921-07-1), differ in the placement of the hydroxyl group (4-position vs. 3-position), which influences hydrogen-bonding networks and molecular interactions . For example, the 3-hydroxy isomer may exhibit distinct hydrogen-bonding patterns with biological targets compared to its 4-hydroxy counterpart.
Synthetic Methodologies
Nucleophilic Substitution Reactions
A widely reported synthesis for related piperidine derivatives involves alkylation of piperidin-4-ol precursors with bromobenzyl halides. For instance, 1-(4-bromobenzyl)piperidin-4-ol is synthesized via refluxing piperidin-4-ol with 4-bromobenzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base and tetra--butylammonium iodide (TBAI) as a phase-transfer catalyst . This method achieves yields up to 98% after 24 hours . Adapting this protocol for 3-(4-bromobenzyl)piperidin-3-ol would require starting with piperidin-3-ol, though commercial availability of this precursor may necessitate additional synthetic steps.
Table 1: Representative Synthetic Routes for Piperidine Derivatives
Pharmacological and Biological Insights
Inferred Mechanisms of Action
While direct studies on 3-(4-bromobenzyl)piperidin-3-ol are scarce, structurally related piperidine derivatives exhibit diverse biological activities:
-
LSD1 Inhibition: Piperidin-4-ylmethoxy pyridine analogs act as potent lysine-specific demethylase 1 (LSD1) inhibitors, disrupting histone H3K4 demethylation and showing promise in cancer therapy .
-
GABAₐ Receptor Modulation: 5-(Piperidin-4-yl)-3-hydroxypyrazole derivatives demonstrate antagonism at GABAₐ receptors, with substituent hydrophobicity correlating with binding affinity .
The hydroxyl and bromobenzyl groups in 3-(4-bromobenzyl)piperidin-3-ol suggest potential interactions with enzymatic active sites or receptor pockets, though empirical validation is required.
Structure-Activity Relationships (SAR)
Key SAR trends from analogous compounds include:
-
Hydroxyl Position: Moving the hydroxyl group from the 4- to 3-position (as in 3-(4-bromobenzyl)piperidin-3-ol vs. 1-(4-bromobenzyl)piperidin-4-ol) may alter hydrogen-bonding interactions, impacting target selectivity .
-
Bromine Substitution: Para-bromo substitution on the benzyl group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume